(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methyl ester, an imine, a benzodioxine, and a benzothiazole .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The imine could undergo hydrolysis to form a carbonyl and an amine. The ester could undergo hydrolysis to form a carboxylic acid and an alcohol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Scientific Research Applications
Synthesis and Conversion Applications
(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate and its derivatives have been explored in various synthetic processes. One such application includes the synthesis of 5-(3,5-6-trichloro-1,4-benzoquinon-2-yl)-2-isopropylidenehydrazinothiazole and 2-isopropylidenazinothiazolines, where specific reactions of dihydrobenzo[b]furan derivatives result in the formation of these compounds (Karlivan et al., 1996). Another notable synthesis approach is the production of dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of prop-2-ynyloxyphenols and prop-2-ynyloxyanilines (Gabriele et al., 2006).
Antimicrobial Activity
The chemical structure of this compound and its variants have been examined for their antimicrobial potential. For instance, benzothiazole-imino-benzoic acid Schiff Bases derived from amino-benzothiazole and their complexes with various metal ions have shown promising antimicrobial activity against bacterial strains causing infections in various human body parts (Mishra et al., 2019). Similarly, various arylidene compounds synthesized from 2-iminothiazolidine -4-one have been tested for antimicrobial activity against common bacterial strains, indicating potential applications in developing new antimicrobial agents (Azeez & Abdullah, 2019).
Application in Organic Light-Emitting Devices
This compound's derivatives have found applications in the development of organic light-emitting devices (OLEDs). One study detailed the use of dihydrobenzodioxin phenanthroimidazole derivatives for constructing blue-emissive target molecules for non-doped blue OLEDs, showcasing their potential in advanced electronic applications (Jayabharathi et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-12-3-5-14-17(9-12)28-20(22(14)11-18(23)25-2)21-19(24)13-4-6-15-16(10-13)27-8-7-26-15/h3-6,9-10H,7-8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGPPGJDCIFRRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)OCCO4)S2)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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